molecular formula C10H14O B048380 3,5-Methanopentaleno[1,2-b]oxirene,  octahydro-1b-methyl-,  (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp CAS No. 116026-47-2

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp

Cat. No. B048380
M. Wt: 150.22 g/mol
InChI Key: IGGFFMGQIUMZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is not fully understood. However, it is believed that this compound may act as a ligand for certain receptors in the body, leading to a cascade of biochemical events that ultimately result in the desired biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) have not been extensively studied. However, it is believed that this compound may have potential biological activity, particularly in the field of drug discovery.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) in lab experiments is its potential for biological activity. However, one limitation is the lack of extensive research on the compound, which makes it difficult to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp). One direction is to further study the compound's mechanism of action and potential applications in drug discovery. Another direction is to synthesize and test analogs of the compound to determine their potential biological activity. Additionally, research could be conducted on the compound's potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a chemical compound with potential applications in scientific research, particularly in the field of organic chemistry and drug discovery. While the compound's mechanism of action and potential applications are not fully understood, further research could lead to the development of new drugs and materials.

Synthesis Methods

The synthesis method for 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves several steps. The first step is the preparation of 2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,3-cyclohexadiene to form the desired compound.

Scientific Research Applications

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) has potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of other compounds with potential biological activity. It can also be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications.

properties

CAS RN

116026-47-2

Product Name

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane

InChI

InChI=1S/C10H14O/c1-10-4-5-2-6(7(10)3-5)8-9(10)11-8/h5-9H,2-4H2,1H3

InChI Key

IGGFFMGQIUMZTC-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1C3)C4C2O4

Canonical SMILES

CC12CC3CC(C1C3)C4C2O4

synonyms

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alpha-,5a-alpha-)- (9CI)

Origin of Product

United States

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